molecular formula C10H12N2O2 B14806745 2-Amino-4-cyclopropoxybenzamide

2-Amino-4-cyclopropoxybenzamide

Cat. No.: B14806745
M. Wt: 192.21 g/mol
InChI Key: MFFCIAXZGAGDJU-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropoxybenzamide is an organic compound with a unique structure that includes an amino group and a cyclopropoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropoxybenzamide typically involves the reaction of 4-cyclopropoxybenzoic acid with ammonia or an amine source under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the carboxylic acid and the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-4-cyclopropoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-Amino-4-chlorobenzamide: Contains a chlorine atom instead of a cyclopropoxy group.

    2-Amino-4-hydroxybenzamide: Features a hydroxyl group in place of the cyclopropoxy group.

Uniqueness

2-Amino-4-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-amino-4-cyclopropyloxybenzamide

InChI

InChI=1S/C10H12N2O2/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2,11H2,(H2,12,13)

InChI Key

MFFCIAXZGAGDJU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)N)N

Origin of Product

United States

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